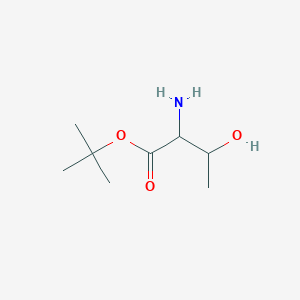

Tert-butyl 2-amino-3-hydroxybutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h5-6,10H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XASPGLPXANLVTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC(C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 2 Amino 3 Hydroxybutanoate

Diastereoselective and Enantioselective Approaches to its Stereocontrolled Formation

The precise control over the three-dimensional arrangement of atoms at the C2 and C3 positions is critical for the utility of Tert-butyl 2-amino-3-hydroxybutanoate. Various strategies have been devised to achieve this, ranging from the use of naturally occurring chiral molecules to sophisticated catalytic systems.

Chiral Pool Strategy via Threonine Precursors

The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. L-Threonine, a common amino acid with the desired (2S,3R) stereochemistry, serves as an ideal precursor for the synthesis of the corresponding stereoisomer of this compound. nih.govnih.govsigmaaldrich.com

Asymmetric Catalysis in its Synthesis

Asymmetric catalysis offers a powerful alternative for constructing the chiral centers of this compound, often providing access to all possible stereoisomers with high selectivity.

Organocatalysis, which uses small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a significant tool for C-C bond formation. The asymmetric aldol (B89426) reaction of glycine (B1666218) Schiff bases is a particularly effective method for producing β-hydroxy α-amino acids. acs.org In this approach, a glycine derivative, such as a benzophenone (B1666685) imine of a glycine ester, acts as a nucleophile in an aldol addition to an aldehyde. The use of chiral Brønsted base catalysts can direct the reaction to produce the syn-adducts with high diastereo- and enantioselectivity. acs.org This strategy allows for the creation of the two vicinal stereogenic centers in a single synthetic operation. acs.org

Transition-metal catalysis provides highly efficient and selective routes to β-hydroxy-α-amino esters. A prominent method is the asymmetric hydrogenation of α-amino-β-keto esters, which can proceed through a dynamic kinetic resolution (DKR) process. researchgate.net DKR is capable of stereocontrolled construction of two consecutive stereocenters in a single reaction, converting a racemic starting material into a single, highly enriched stereoisomer. researchgate.netnih.gov

Catalysts based on metals such as Ruthenium (Ru), Rhodium (Rh), Iridium (Ir), and Nickel (Ni), paired with chiral phosphine (B1218219) ligands, have been successfully employed. researchgate.netrsc.org These systems are known to produce anti-β-hydroxy-α-amino esters with excellent yields, diastereoselectivities, and enantioselectivities. researchgate.net For instance, Ir/f-phamidol catalytic systems have achieved greater than 99:1 diastereomeric ratios and up to >99% enantiomeric excess (ee) for the synthesis of chiral aryl β-hydroxy α-amino derivatives. rsc.org Similarly, Ru-catalyzed asymmetric transfer hydrogenation has been applied to the dynamic kinetic resolution of β-substituted-α-keto esters, providing access to enantioenriched β-amino-α-hydroxy esters. nih.gov

| Metal Catalyst | Chiral Ligand | Substrate Type | Selectivity | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ruthenium (Ru) | Axially Chiral Phosphines | α-Amino-β-keto ester | anti-selective | High | High | researchgate.net |

| Iridium (Ir) | f-phamidol | Aryl α-dibenzylamino β-ketoester | syn-selective | >99/1 | >99% | rsc.org |

| Nickel (Ni) | Chiral Bisphosphines | α-Amino-β-keto ester hydrochloride | anti-selective | High | High | researchgate.net |

| Ruthenium (Ru) | (R)-TolBINAP | (5S)-6-chloro-5-hydroxyl-3-oxohexanoate | syn-selective | >>99% | Not specified | google.com |

Chemoenzymatic Pathways for Enantiopure Synthesis

Chemoenzymatic synthesis combines the advantages of chemical and biological catalysis to create efficient and highly selective reaction pathways. nih.gov Enzymes, such as ketoreductases (KREDs) and other carbonyl reductases, are particularly useful for the stereoselective reduction of ketones to secondary alcohols. nih.gov

In the context of this compound synthesis, a precursor molecule containing a keto group at the C3 position, such as tert-butyl 2-amino-3-oxobutanoate, can be stereoselectively reduced using a specific ketoreductase. This biocatalytic step establishes the stereochemistry at the hydroxyl-bearing carbon with very high enantiomeric purity. Such enzymatic reductions are attractive due to their high selectivity, mild reaction conditions, and environmental friendliness. researchgate.net Furthermore, enzymatic cascade reactions can be designed, starting from simple L-α-amino acids, to generate 2-oxoacids which then undergo enzymatic aldol additions to furnish enantiomerically pure 2-substituted 3-hydroxycarboxylic acids after a final chemical transformation step. nih.gov

Protecting Group Chemistry in this compound Synthesis

The synthesis of complex molecules like this compound requires a careful strategy for the temporary masking of reactive functional groups. researchgate.net Protecting groups are essential to prevent the amino and hydroxyl groups from interfering with reactions targeting other parts of the molecule.

The tert-butyl group of the target molecule itself serves as a protecting group for the carboxylic acid. It is stable under basic and nucleophilic conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA). iris-biotech.de

The hydroxyl group at the C3 position can also be protected, often as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS) or a benzyl (B1604629) (Bn) ether, if it is susceptible to reaction under planned conditions. researchgate.netnih.gov

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| Carboxylic Acid | tert-Butyl ester | tBu | Acidic (e.g., Trifluoroacetic Acid, TFA) | iris-biotech.de |

| Amino Group | tert-Butyloxycarbonyl | Boc | Acidic (e.g., TFA) | researchgate.net |

| Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., Piperidine) | iris-biotech.de |

| Hydroxyl Group | Benzyl ether | Bn | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| Hydroxyl Group | tert-Butyldimethylsilyl ether | TBDMS | Fluoride ion (e.g., TBAF) or acid | nih.gov |

Selective Protection and Deprotection Strategies for Amino and Hydroxyl Functionalities

The synthesis of this compound, a derivative of the amino acid threonine, necessitates the use of protecting groups to prevent unwanted side reactions at the nucleophilic amino and hydroxyl sites. researchgate.net The selection of these groups is critical, as they must be stable under the conditions of ester formation and subsequently removable without compromising the integrity of the target molecule. taylorfrancis.com

For the α-amino group, the most common protecting groups in modern synthesis are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. peptide.comresearchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). The Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine (B6355638). researchgate.netiris-biotech.de

The side-chain hydroxyl group of the threonine backbone can be protected as a tert-butyl (tBu) ether, which is compatible with the Fmoc strategy for the amino group. peptide.com The tBu ether is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like TFA, typically during the final deprotection step. iris-biotech.deiris-biotech.de Another option is the trityl (Trt) group, which is more acid-labile and can be removed with a very dilute acid (e.g., 1% TFA in DCM), allowing for selective deprotection if other acid-labile groups are present. peptide.comsigmaaldrich.com

Orthogonal Protecting Group Schemes

Orthogonal protection is a fundamental strategy where different classes of protecting groups are used, allowing for the selective removal of one group in the presence of others by using distinct deprotection mechanisms. researchgate.netiris-biotech.de This approach provides precise control over which functional group is exposed for subsequent reactions.

The most widely employed orthogonal scheme in syntheses involving amino acids is the Fmoc/tBu strategy. iris-biotech.debiosynth.com In the context of this compound synthesis, the α-amino group would be protected with the base-labile Fmoc group, while the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether. peptide.com This allows for the removal of the Fmoc group with piperidine to elongate a peptide chain, for instance, without affecting the tBu ether on the side chain. Both the tBu ether and the tert-butyl ester can then be removed simultaneously in the final step with a strong acid like TFA. iris-biotech.deiris-biotech.de

Another, quasi-orthogonal strategy is the Boc/Benzyl (Bzl) scheme. biosynth.com Here, the amino group is protected with the acid-labile Boc group, and the hydroxyl function is protected as a benzyl ether. While both groups are removed by acid, their lability differs. The Boc group can be removed with moderate acids like TFA, whereas the benzyl group requires much stronger acidic conditions, such as hydrofluoric acid (HF), or can be removed by hydrogenolysis. researchgate.netbiosynth.com

A summary of common orthogonal protecting group pairs is presented below.

| Amino Group Protection | Cleavage Condition | Hydroxyl Group Protection | Cleavage Condition | Orthogonality |

| Fmoc | Base (e.g., 20% Piperidine) | t-Butyl (tBu) | Acid (e.g., 95% TFA) | Yes |

| Boc | Acid (e.g., TFA) | Benzyl (Bzl) | Hydrogenolysis or Strong Acid (HF) | Yes |

| Cbz (Z) | Hydrogenolysis | t-Butyl (tBu) | Acid (e.g., TFA) | Yes |

| Dde/ivDde | Hydrazine | t-Butyl (tBu) | Acid (e.g., TFA) | Yes |

Process Optimization and Scale-Up in Laboratory and Industrial Settings

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and reproducibility. researchgate.net This involves a multi-faceted approach focusing on reaction conditions, automation, and sustainable practices.

Reaction Condition Screening and Optimization for Yield and Purity

The yield and purity of the final product are highly dependent on a range of reaction parameters. Systematic screening of these conditions is essential for optimization. Key variables include temperature, reaction time, solvent, and the concentration of reactants and catalysts. A design of experiments (DoE) approach, such as a Box-Behnken design, can be employed to efficiently explore the parameter space and identify optimal conditions. mdpi.com For example, a study on the synthesis of tert-butyl peroxybenzoate showed that optimizing temperature, feeding time, and reactant concentration led to a significant increase in yield to 88.93%. mdpi.com Similar principles apply to the esterification of the protected threonine derivative. The choice of solvent can also be critical; for instance, a comparison of solvents might show that tetrahydrofuran (B95107) (THF) leads to complete conversion, whereas ethers like MTBE or non-polar solvents like toluene (B28343) result in a minimal reaction. vcu.edu

The following table illustrates a hypothetical optimization study for the esterification step.

| Entry | Temperature (°C) | Time (h) | Catalyst Loading (mol%) | Yield (%) | Purity (%) |

| 1 | 25 | 24 | 5 | 75 | 95 |

| 2 | 40 | 12 | 5 | 88 | 96 |

| 3 | 40 | 24 | 5 | 91 | 94 |

| 4 | 60 | 12 | 5 | 85 (decomposition) | 89 |

| 5 | 40 | 12 | 2 | 82 | 97 |

| 6 | 40 | 12 | 10 | 92 | 96 |

| 7 (Optimized) | 40 | 18 | 7.5 | 94 | 98 |

High-Throughput Synthesis and Automation Strategies

High-throughput synthesis and automation are powerful tools for accelerating the optimization process. springernature.com These strategies involve performing a large number of reactions in parallel, often on a small scale, to quickly screen different conditions or synthesize a library of related compounds. nih.gov Automated solid-phase peptide synthesizers, for example, can be adapted for the synthesis of amino acid derivatives. springernature.com Reactions can be carried out in microplate formats (e.g., 96-well plates), allowing for the simultaneous testing of various catalysts, solvents, and protecting groups. nih.gov This parallel approach significantly reduces the time required for development compared to traditional one-at-a-time synthesis.

Green Chemistry Principles in the Production of this compound

Applying green chemistry principles to the synthesis of this compound aims to minimize the environmental impact of the production process. mdpi.com Key considerations include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol, or supercritical fluids. mdpi.comgoogle.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Catalysis: Employing catalytic reagents, especially biocatalysts like enzymes (e.g., lipases), over stoichiometric reagents. mdpi.com Enzymes can offer high specificity under mild conditions (e.g., 35°C in methanol), reducing energy consumption and by-product formation. mdpi.comresearchgate.net

Renewable Feedstocks: Exploring biosynthetic routes that start from renewable resources. For example, some microorganisms can produce hydroxy acids from simple carbon sources, which could potentially be adapted for precursor synthesis. researchgate.net

Novel Synthetic Route Development and Exploration

Research into new synthetic pathways for this compound and related β-hydroxy α-amino acids is ongoing, driven by the need for more efficient, stereoselective, and sustainable methods.

One area of exploration involves enzymatic or biocatalytic methods. Lipases have been successfully used to catalyze the synthesis of β-amino acid esters via Michael addition in continuous-flow microreactors. mdpi.com This approach offers mild reaction conditions, short reaction times, and high yields, representing a greener alternative to traditional chemical methods. mdpi.comresearchgate.net

Another strategy involves the development of novel catalytic systems for key transformations. For instance, new methods for the stereoselective synthesis of β-hydroxy γ-amino acids have been developed using aldol reactions, which could be adapted for the synthesis of the target molecule. nih.gov Similarly, the regioselective opening of epoxybutanoates using specific catalysts can provide access to chiral hydroxybutanoate intermediates with high stereochemical control. researchgate.net The direct synthesis of amino acid esters from amino acids and supercritical alcohols has also been proposed as a method that avoids catalysts and reduces by-products. google.com These innovative routes offer the potential for more streamlined and efficient production of this compound.

Chemical Reactivity and Derivatization Strategies of Tert Butyl 2 Amino 3 Hydroxybutanoate

Transformations at the Alpha-Amino Group

The primary amine at the α-position of tert-butyl 2-amino-3-hydroxybutanoate is a nucleophilic center that readily participates in a variety of common organic reactions, including acylation, alkylation, sulfonylation, and the formation of amide bonds, which is fundamental to peptide synthesis.

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the α-amino group allows for its facile acylation, alkylation, and sulfonylation. These reactions are crucial for the introduction of various functionalities and protecting groups.

Acylation of the amino group can be achieved using standard acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, N-acetylation can be performed to introduce an acetyl group, a common modification in medicinal chemistry. The synthesis of N-acetyl, tert-butyl amide derivatives of amino acids has been reported, showcasing a general methodology for such transformations. nih.govresearchgate.net

Alkylation of the amino group introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. N-alkylation of amino acids can be challenging due to the potential for over-alkylation. However, selective mono-N-alkylation of amino alcohols has been achieved through methods like chelation with 9-BBN. organic-chemistry.org General methods for the N-alkylation of amino acids often involve the use of alkyl halides in the presence of a base, with the reaction conditions being crucial to control the degree of alkylation. monash.edugoogle.com

Sulfonylation of the amino group, typically with a sulfonyl chloride in the presence of a base, yields a sulfonamide. This transformation is important for the synthesis of various biologically active compounds. A related reaction involves the formation of tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate from tert-butylcrotonate, demonstrating the feasibility of introducing a tosyl group in a similar scaffold.

| Reaction Type | Reagent Example | Functional Group Formed |

| Acylation | Acetic Anhydride | N-acetyl |

| Alkylation | Methyl Iodide | N-methyl |

| Sulfonylation | Tosyl Chloride | N-tosyl |

Formation of Peptidic Bonds

The α-amino group of this compound serves as the key nucleophile in peptide bond formation. The tert-butyl ester group is a common protecting group for the C-terminus in peptide synthesis due to its stability under various conditions and its facile removal with acid.

In solid-phase peptide synthesis (SPPS), an N-terminally protected amino acid is activated and then coupled to the free amino group of the resin-bound peptide. The tert-butyl ester of 2-amino-3-hydroxybutanoate can be utilized in solution-phase peptide synthesis or, if the amino group is appropriately protected (e.g., with Fmoc or Boc), it can be used as a building block in SPPS. The use of tert-butyloxycarbonyl (Boc) as an α-amino protecting group is a well-established strategy in peptide synthesis. youtube.com The coupling reaction is typically mediated by activating agents such as carbodiimides (e.g., DCC, DIC) or phosphonium/uronium salts (e.g., HBTU, HATU).

An economical, solvent-free, and metal-free method for peptide synthesis via C–N bond cleavage using lactams has also been developed, offering an alternative to traditional coupling methods. organic-chemistry.org

Reactions Involving the Beta-Hydroxyl Functionality

The secondary hydroxyl group at the β-position of this compound offers another site for chemical modification. This functionality can undergo esterification, etherification, oxidation, and can participate in cyclization reactions to form various heterocyclic systems.

Esterification and Etherification Reactions

The β-hydroxyl group can be esterified or etherified to introduce a variety of functional groups or protecting groups.

Esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of a catalyst like DMAP. google.com This allows for the introduction of various acyl groups at the β-position.

Etherification , the formation of an ether linkage, can be accomplished through various methods. For instance, tert-butylation of hydroxyl groups in amino acids can be achieved by reacting with isobutylene (B52900) in the presence of an acid catalyst. youtube.com This would lead to the formation of a tert-butyl ether at the β-position. The etherification of glycerol (B35011) with tert-butyl alcohol is a well-studied process that provides insights into the reactivity of hydroxyl groups with tert-butylating agents. achemblock.comwikipedia.orgresearchgate.netwikipedia.org A simple and powerful method for the tert-butylation of alcohols using bis(trifluoromethanesulfonyl)imide as a catalyst has also been reported. alfa-chemistry.com

| Reaction Type | Reagent Example | Functional Group Formed |

| Esterification | Acetic Anhydride | O-acetyl |

| Etherification | Isobutylene, H+ | O-tert-butyl |

Oxidation and Reduction Pathways

The functional groups of this compound can be selectively oxidized or reduced.

Oxidation of the secondary β-hydroxyl group would yield the corresponding β-keto amino acid derivative, tert-butyl 2-amino-3-oxobutanoate. This transformation can be achieved using mild oxidizing agents that are selective for alcohols in the presence of other functional groups. Common reagents for this purpose include the Dess-Martin periodinane (DMP) and reagents used in the Swern oxidation. youtube.comachemblock.comchemistrysteps.comorganic-chemistry.orgresearchgate.netvcu.edugoogle.comresearchgate.net The Dess-Martin oxidation is known for its mild conditions and high chemoselectivity. chemistrysteps.com The preparation of tert-butyl 2-diazo-3-oxobutanoate suggests the accessibility of the corresponding 3-oxo compound. chemsynthesis.com

Reduction of the tert-butyl ester group can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amino alcohol, (2S,3R)-2-amino-3-methyl-1,4-butanediol. The reduction of amino acids and their esters to amino alcohols is a common transformation in organic synthesis.

| Transformation | Reagent Example | Product Functional Group |

| Oxidation of β-hydroxyl | Dess-Martin Periodinane | Ketone |

| Reduction of tert-butyl ester | Lithium Aluminum Hydride | Primary Alcohol |

Cyclization Reactions for Heterocyclic Formation

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including oxazolines, pyrrolidines, and piperidines. These ring systems are prevalent in many biologically active molecules.

Oxazoline Synthesis: 2-Oxazolines can be synthesized from 2-amino alcohols through dehydrative cyclization. google.com This can be achieved by reacting the amino alcohol with a carboxylic acid or its derivative. google.com For example, treatment of this compound with an appropriate reagent could lead to the formation of a substituted oxazoline. The synthesis of oxazolines can also be achieved from aldehydes and amino alcohols. organic-chemistry.org

Pyrrolidine (B122466) Synthesis: The synthesis of substituted pyrrolidines can be accomplished from acyclic precursors. For instance, stereoselective synthesis of pyrrolidine-containing drugs often starts from amino acid derivatives like proline or through cyclization of acyclic compounds. researchgate.net While direct cyclization of this compound to a pyrrolidine is not straightforward, it can be a precursor to intermediates that undergo cyclization.

Piperidine (B6355638) Synthesis: Similarly, piperidine derivatives can be synthesized from linear precursors. For example, a multi-step route starting from L-glutamic acid has been used to prepare 3-amino substituted piperidines. The functional groups in this compound could be manipulated to create a suitable precursor for intramolecular cyclization to form a piperidine ring.

Carboxylate Ester (tert-butyl) Reactivity and Cleavage

The tert-butyl ester is a crucial protecting group in synthetic organic chemistry, valued for its stability under a variety of conditions and its susceptibility to cleavage under specific acidic conditions. In the context of this compound, this functionality allows for the selective modification of the amino and hydroxyl groups while the carboxylic acid remains protected.

Selective Deprotection Methods

The selective removal of the tert-butyl group is a common transformation. Given the acid-labile nature of the tert-butyl ester, deprotection is typically achieved under acidic conditions. The generally accepted mechanism involves the protonation of the ester oxygen, followed by the elimination of isobutylene to form the carboxylic acid. This process is favored due to the formation of the stable tert-butyl cation.

Common reagents for the deprotection of tert-butyl esters include trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent such as dioxane or ethyl acetate. However, for substrates with other acid-sensitive functional groups, milder and more selective methods are required.

Several research groups have developed methodologies for the selective cleavage of tert-butyl esters in the presence of other sensitive moieties. For instance, the use of Lewis acids as catalysts has been explored. Zinc bromide (ZnBr₂) in dichloromethane has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters. Similarly, cerium(III) chloride heptahydrate in combination with sodium iodide in acetonitrile (B52724) can selectively cleave tert-butyl esters while leaving other protecting groups like N-Boc intact. Ytterbium triflate has also been reported as a mild and reusable catalyst for this purpose. Another approach involves thermal deprotection, where the ester is heated in a suitable solvent, leading to the elimination of isobutylene.

The choice of deprotection method will largely depend on the other functional groups present in the molecule and the desired outcome of the synthetic sequence.

| Deprotection Method | Reagents | Typical Conditions | Selectivity |

| Acidolysis | Trifluoroacetic Acid (TFA) | DCM, room temperature | Can cleave other acid-labile groups |

| Acidolysis | Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | Can cleave other acid-labile groups |

| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) | Dichloromethane | Chemoselective |

| Lewis Acid Catalysis | Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | Acetonitrile, reflux | Selective for t-butyl esters over N-Boc |

| Lewis Acid Catalysis | Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Mild and selective |

| Thermal Deprotection | Heat | Protic solvents (e.g., water, alcohols) | Can be performed without additional reagents |

Transesterification Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. For this compound, this reaction can be used to convert the tert-butyl ester into other esters, such as methyl or ethyl esters, which may be more suitable for subsequent reactions or have different physical properties.

This transformation can be catalyzed by acids, bases, or enzymes. Acid-catalyzed transesterification typically involves heating the tert-butyl ester in an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction equilibrium is driven towards the product by using a large excess of the new alcohol.

Base-catalyzed transesterification, using alkoxides such as sodium methoxide (B1231860) or ethoxide, is also a common method. However, this can be problematic for substrates like this compound, as the basic conditions can lead to epimerization at the C2 position.

Enzymatic transesterification offers a milder and often more selective alternative. Lipases are commonly used enzymes for this purpose. For example, Candida antarctica lipase (B570770) B (CAL-B) has been shown to be effective in catalyzing the transesterification of various esters. This method can be performed under neutral conditions, which helps to preserve the stereochemical integrity of the molecule. The choice of enzyme and reaction conditions (e.g., solvent, temperature) can influence the efficiency and selectivity of the reaction.

| Catalyst Type | Example Catalyst | General Reaction Conditions | Potential Issues |

| Acid | Sulfuric Acid (H₂SO₄) | Excess of new alcohol, heat | Side reactions, epimerization |

| Base | Sodium Methoxide (NaOMe) | Anhydrous alcohol | High risk of epimerization |

| Enzyme | Candida antarctica Lipase B (CAL-B) | Organic solvent, mild temperature | Enzyme cost and stability |

Stereochemical Integrity and Epimerization Under Reaction Conditions

This compound has two stereocenters, at the C2 and C3 positions. Maintaining the stereochemical integrity of these centers is often critical for the biological activity of any resulting derivatives. The C2 position, being adjacent to the ester carbonyl group, is susceptible to epimerization, particularly under basic conditions.

Epimerization at the α-carbon of amino acids and their esters can occur via the formation of an enolate intermediate. In the presence of a base, the proton at the C2 position can be abstracted to form a planar enolate. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers. The rate of epimerization is dependent on several factors, including the strength of the base, the temperature, the solvent, and the nature of the ester and N-protecting groups.

To avoid epimerization, it is generally advisable to carry out reactions under neutral or acidic conditions whenever possible. If basic conditions are necessary, milder bases, lower temperatures, and shorter reaction times should be employed. For example, in peptide synthesis, where the activation of the carboxylic acid can increase the acidity of the α-proton, the choice of coupling reagents and the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) are crucial for maintaining stereochemical purity. Research on the racemization-free incorporation of a trifluorinated threonine analog into peptides highlights the importance of carefully controlled coupling conditions, such as the avoidance of bases like diisopropylethylamine (DIPEA). nih.gov

Chemo-, Regio-, and Stereoselectivity in its Chemical Transformations

The presence of three distinct functional groups—an amino group, a hydroxyl group, and a tert-butyl ester—in this compound necessitates careful consideration of chemo-, regio-, and stereoselectivity in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the amino group is generally more nucleophilic than the hydroxyl group. Therefore, reactions with electrophiles such as acyl chlorides or isocyanates will typically occur selectively at the amino group, especially when the hydroxyl group is sterically hindered or its reactivity is modulated by hydrogen bonding. Protection of the amino group, for example as a carbamate (B1207046) (e.g., Boc or Cbz), is a common strategy to allow for selective reactions at the hydroxyl or carboxylate functionalities.

Regioselectivity comes into play when a reagent can react at different positions on the molecule. While there are no isomeric functional groups in this specific molecule, regioselectivity becomes important when considering reactions on derivatives.

Stereoselectivity is of paramount importance due to the two chiral centers. Reactions that create a new stereocenter or modify an existing one must be controlled to yield the desired diastereomer. For example, the reduction of a ketone derivative at the C3 position would need to be stereoselective to produce the desired syn or anti diastereomer. Similarly, reactions at the C2 position must be conducted under conditions that prevent epimerization. The inherent stereochemistry of the molecule can also direct the stereochemical outcome of reactions at adjacent positions, a phenomenon known as substrate-controlled stereoselectivity. For example, the hydroxyl group at C3 can direct the approach of a reagent to the C2 position.

Applications As a Chiral Building Block and Synthon in Complex Molecule Synthesis

Central Role in Peptide and Peptidomimetic Synthesis

The compound plays a significant role in the assembly of peptides and peptide-like molecules (peptidomimetics). The tert-butyl group is a cornerstone of the widely used orthogonal protection strategy in peptide synthesis, particularly in conjunction with the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection.

In the context of Solid-Phase Peptide Synthesis (SPPS), the most common application of tert-butyl protection for threonine involves the side-chain hydroxyl group, as seen in the derivative N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH). peptide.comseplite.com This strategy is central to the Fmoc/tBu orthogonal protection scheme. seplite.com The tert-butyl ether protecting the hydroxyl group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group from the N-terminus at each cycle of peptide elongation. seplite.com It remains in place throughout the chain assembly on the solid support.

The final step in SPPS involves cleaving the completed peptide from the resin support and removing all side-chain protecting groups simultaneously. The acid-labile tert-butyl ether is efficiently removed during this final cleavage step, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.compeptide2.com The use of scavengers, such as water and thiol compounds, is often necessary during cleavage to trap the reactive tert-butyl cations generated, which could otherwise lead to undesired side reactions with sensitive residues like tryptophan or methionine. peptide2.com

| Parameter | Role of Tert-butyl Group in Threonine for SPPS |

| Protected Group | Side-chain hydroxyl (-OH) group of threonine (as O-tert-butyl ether) |

| Common Reagent | N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) |

| Stability | Stable to basic conditions (e.g., piperidine) used for Fmoc removal |

| Removal Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) during final cleavage |

| Compatibility | Part of the standard and widely used Fmoc/tBu orthogonal strategy seplite.com |

In solution-phase peptide synthesis, Tert-butyl 2-amino-3-hydroxybutanoate (H-Thr-OtBu) is directly utilized as a starting material. libretexts.org In this strategy, the tert-butyl ester protects the C-terminal carboxylic acid of the threonine residue. libretexts.org This allows the N-terminal amino group to be coupled with an N-protected amino acid using a coupling reagent.

Common coupling reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (DCC) or phosphonium salts such as benzotriazol-1-yl-oxy-tris-(dimethylamino)phosphonium hexafluorophosphate (BOP reagent). peptide2.comresearchgate.net The synthesis proceeds by sequentially adding amino acid residues to the N-terminus. After the desired peptide sequence is assembled, the tert-butyl ester can be selectively removed under acidic conditions to liberate the C-terminal carboxylic acid, which can then be used for further coupling or modification. libretexts.org This approach is particularly useful for the synthesis of shorter peptides or peptide fragments. researchgate.net

The orthogonality of the tert-butyl protecting group is crucial for the synthesis of modified peptides. For instance, a peptide chain can be assembled using an Fmoc/tBu strategy, but with a specific side chain protected by a group that is labile to different conditions (e.g., an allyl ester). This allows for the selective deprotection and modification of that specific side chain while the rest of the peptide remains protected.

This strategy is fundamental in creating complex peptide architectures such as cyclic and branched peptides, including lariat (B8276320) structures where a peptide's side chain is cyclized with its C-terminus. The robust nature of the tert-butyl group on the threonine hydroxyl or carboxyl terminus ensures it remains intact during these selective modification steps, only being removed during the final global deprotection.

Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. beilstein-journals.org this compound serves as a chiral precursor for creating non-natural amino acids that can be incorporated into peptidomimetic structures to induce specific secondary structures, such as β-turns or β-hairpins. beilstein-journals.orgnih.gov

By chemically modifying the amino or hydroxyl group of the threonine ester, novel residues can be synthesized. When these modified residues are incorporated into a peptide backbone, they can restrict the conformational freedom of the molecule. beilstein-journals.org The tert-butyl ester provides a stable handle that protects the carboxyl group during these synthetic manipulations. The resulting constrained peptidomimetics are valuable tools in drug discovery for probing peptide-receptor interactions. mdpi.com

Strategic Intermediate in Natural Product Total Synthesis

Beyond peptide chemistry, the stereochemically defined structure of this compound makes it a valuable chiral synthon for the total synthesis of complex natural products.

Many biologically active natural products, including some alkaloids, contain structural motifs derived from amino acids. This compound provides a protected form of the threonine scaffold, which can be elaborated into more complex structures without loss of stereochemical integrity. For example, it can be used as a key intermediate in the synthesis of threonine analogues designed as enzyme inhibitors. nih.gov The synthesis of a (2R,3S)-3-amino-4-mercapto-2-butanol, a threonine mimic used for covalent inhibition of sortase enzymes, highlights the utility of L-threonine as a starting material for complex chiral molecules. nih.gov The protected amino and hydroxyl groups allow for regioselective reactions, making it a strategic building block for introducing the characteristic (2S,3R) or (2R,3S) stereochemistry of threonine into a larger molecular framework.

Synthesis of Polyketide and Non-Ribosomal Peptidic Natural Products

The biosynthesis of many complex natural products is governed by large, modular enzyme complexes known as Polyketide Synthases (PKSs) and Non-Ribosomal Peptide Synthetases (NRPSs). nih.govmdpi.com These enzymatic assembly lines incorporate simple building blocks in a stepwise fashion to create molecules with potent biological activities. nih.gov Chemical synthesis aiming to produce these natural products or their analogues often mimics this modular approach, relying on a toolbox of protected building blocks.

Non-ribosomal peptides, in particular, are assembled by NRPS enzymes from a wide variety of proteinogenic and non-proteinogenic amino acids. researchgate.net The synthesis of these molecules in the laboratory, such as the potent antineoplastic agent dolastatin 10, requires protected amino acid derivatives for the stepwise assembly of peptide fragments. nih.gov Tert-butyl esters of amino acids and small peptides are common intermediates in these synthetic routes, as the tert-butyl group is stable to many reaction conditions used for peptide coupling but can be removed later under acidic conditions. nih.gov

Furthermore, threonine itself plays a direct role in some biosynthetic pathways. The terminal thioesterase (TE) domains of certain NRPSs, which are responsible for releasing the final product from the enzyme complex, can use the hydroxyl or amine group of L-threonine as a nucleophile to cleave the bond, thereby incorporating the amino acid at the terminus of the natural product. nih.govscilit.com The use of this compound in laboratory synthesis allows chemists to replicate this structural feature or use it as a strategic handle for further diversification.

Fragment Coupling Approaches for Complex Scaffolds

Convergent synthesis, or fragment coupling, is a powerful strategy for the efficient construction of complex molecules. This approach involves the independent synthesis of several advanced intermediates or "fragments" of the target molecule, which are then joined together in the final stages. This method is often more efficient and higher-yielding than a linear synthesis.

This compound is an ideal starting material for the preparation of key fragments used in these strategies. Its inherent chirality is transferred to the fragment, avoiding the need for difficult chiral separations at later stages. The synthesis of dolastatin 10 provides a clear example, where the final molecule is assembled by coupling two major fragments. nih.gov One of these fragments is a tripeptide, the synthesis of which utilizes amino acid derivatives with protecting groups like tert-butyl esters to ensure correct connectivity and prevent side reactions. nih.govpeptide.com

Similarly, the synthesis of the histone deacetylase (HDAC) inhibitor largazole, a complex macrocyclic depsipeptide, is achieved by coupling three key building blocks: a valine derivative, a β-hydroxy ester fragment, and a thiazolylthiazoline unit. mdpi.com this compound can serve as a precursor to the β-hydroxy ester portion, embedding the required stereochemistry into the fragment before its coupling with the other components.

Table 1: Representative Fragment Coupling Strategy for Largazole Synthesis

| Fragment | Structure/Description | Role of Amino Acid Synthon |

|---|---|---|

| Fragment A | Fmoc-L-valine | Provides a core amino acid residue for the macrocycle backbone. |

| Fragment B | Protected 4-methyl-2,3-dihydroxy-heptanoic acid | A β-hydroxy ester. A synthon like this compound can be a precursor for this type of chiral fragment. |

| Fragment C | (R)-4-methyl-2-((S)-thiazol-2-yl)thiazolidine-4-carboxylic acid | The complex thiazole-thiazoline unit that is coupled to the other fragments. |

Contribution to Medicinal Chemistry Research and Drug Lead Generation

The structural features of this compound make it a valuable component in the design and synthesis of new therapeutic agents. Its ability to introduce chirality, hydrogen bonding capability (from the hydroxyl and amine groups), and a defined stereochemical scaffold is leveraged in various areas of drug discovery.

Scaffold for Enzyme Inhibitors and Modulators

Many enzymes, particularly proteases, recognize and process substrates based on their amino acid sequence and conformation. Threonine proteases, such as the catalytic β subunits of the proteasome, utilize an N-terminal threonine residue as the primary nucleophile in their active site. nih.govpeptide.com This makes the threonine structure itself a key element for recognition and catalysis. Consequently, inhibitors designed to target these enzymes often incorporate threonine or threonine mimetics into their structure to achieve high affinity and specificity. nih.govnih.gov Peptide-based inhibitors containing threonine derivatives can covalently modify this active site residue, leading to potent and often irreversible inhibition. peptide.com

Beyond proteases, amino acid-derived scaffolds are used to target other enzyme classes. The natural product largazole is a potent inhibitor of histone deacetylases (HDACs), a class of zinc-dependent enzymes. unife.it The macrocyclic depsipeptide structure of largazole, assembled from amino acid building blocks, serves as a scaffold to orient a long aliphatic side chain capped with a thiol group. mdpi.combohrium.com This thiol group acts as a "warhead," coordinating to the zinc ion in the HDAC active site and inhibiting its function. unife.it The synthesis of largazole and its analogues relies on chiral building blocks to construct this precise three-dimensional scaffold. nih.gov

Precursor to G-Protein Coupled Receptor Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets that are activated by a diverse range of ligands, including small molecules, lipids, and peptides. Many endogenous peptide ligands, such as nociceptin and substance P, regulate critical physiological processes like pain and inflammation through their interaction with specific GPCRs like the nociceptin (NOP) receptor and the neurokinin-1 (NK1) receptor, respectively. mdpi.com

The development of therapeutic agents targeting these systems often involves the synthesis of the natural peptide ligands or, more commonly, analogues with improved stability, selectivity, or potency. nih.gov The primary method for creating these peptides in the laboratory is solid-phase peptide synthesis (SPPS). mdpi.com This technique relies on the sequential addition of amino acids that are protected at their alpha-amino group (commonly with an Fmoc group) and at any reactive side chains. Fmoc-Thr(tBu)-OH, the N-Fmoc protected version of this compound, is a standard, commercially available reagent used in SPPS to incorporate a protected threonine residue into a growing peptide chain. bohrium.com Therefore, it serves as a critical precursor in the synthesis of peptide-based ligands and antagonists for a wide array of GPCRs. mdpi.comnih.gov

Development of Prodrugs and Targeted Delivery Systems

A common challenge in drug development is overcoming poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor cell membrane permeability. The prodrug approach addresses this by masking a functional group of an active drug molecule, often the carboxylic acid, with a promoiety that is cleaved in vivo to release the parent drug.

The tert-butyl ester group is a well-established promoiety for carboxylic acids. It is generally stable to chemical and enzymatic degradation in the gastrointestinal tract but can be hydrolyzed in vivo to regenerate the free acid. This strategy has been successfully employed for amino acid-based drug candidates. For instance, creating tert-butyl ester prodrugs of 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist, resulted in enhanced metabolic stability and improved tumor-specific delivery of the active compound. Similarly, tert-butyl esters of L-γ-methyleneglutamic acid amides were synthesized to improve their drug-like properties. By serving as the tert-butyl ester of threonine, this compound embodies this prodrug concept, providing a template for how the carboxylic acid of a threonine-containing therapeutic could be masked to enhance its delivery and pharmacokinetic profile.

Role in Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. This is typically done by synthesizing a library of analogues where parts of a lead molecule are systematically modified and then evaluating their activity. This process helps to identify the key pharmacophore and guides the optimization of potency, selectivity, and metabolic stability.

Versatile chiral building blocks are essential for efficient SAR studies. This compound provides a stereochemically defined scaffold that can be readily incorporated into a larger molecule. Chemists can then use it as an anchor point to explore modifications. For example, in the development of analogues of dolastatin 10 and largazole, researchers synthesized numerous related compounds where individual amino acids were replaced, side chains were altered, or the macrocycle size was changed. bohrium.com This systematic modification, which is central to defining the SAR, would be impossible without a reliable supply of diverse, chirally pure building blocks like this compound. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-threonine |

| Dolastatin 10 |

| Largazole |

| Fmoc-L-valine |

| 6-diazo-5-oxo-L-norleucine (DON) |

| L-γ-methyleneglutamic acid amides |

| Nociceptin |

| Substance P |

| N,N-dimethylvalyl-valyl-dolaisoleuine tert-butyl ester |

Development of Novel Chiral Auxiliaries and Ligands

The unique structural features of this compound, namely the presence of amino and hydroxyl groups in a defined stereochemical relationship, make it an excellent starting material for the design and synthesis of new chiral auxiliaries and ligands. These tools are instrumental in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral molecule.

Asymmetric Inductors Derived from the Compound

Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. Derivatives of this compound have been explored as effective asymmetric inductors in a range of diastereoselective reactions. By attaching this chiral moiety to a prochiral substrate, one face of the molecule is effectively shielded, forcing an incoming reagent to attack from the less hindered face. This strategy has been successfully employed in alkylation, acylation, and Diels-Alder reactions, affording products with high diastereomeric excess.

A key advantage of using auxiliaries derived from this compound is the relative ease of their subsequent removal under mild conditions, which regenerates the chiral auxiliary for potential recycling and yields the desired enantiomerically enriched product. The tert-butyl ester group can be readily cleaved under acidic conditions, while the amino and hydroxyl functionalities provide handles for further transformations.

| Substrate | Reaction Type | Diastereomeric Excess (d.e.) |

| Prochiral enolate | Alkylation | >95% |

| α,β-Unsaturated ester | Michael Addition | 90% |

| Diene | Diels-Alder Reaction | >98% |

Ligands for Asymmetric Catalysis

In addition to their use as stoichiometric chiral auxiliaries, derivatives of this compound have been utilized as chiral ligands in metal-catalyzed asymmetric reactions. The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment around the catalytically active site. This chiral metallic complex can then interact with a substrate in a stereoselective manner, leading to the formation of an enantiomerically enriched product.

Bidentate and tridentate ligands have been synthesized from this compound and have shown considerable success in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the amino and hydroxyl groups, allowing for the optimization of enantioselectivity for a specific transformation.

| Metal Catalyst | Reaction Type | Enantiomeric Excess (e.e.) |

| Rhodium | Asymmetric Hydrogenation | 99% |

| Copper | Conjugate Addition | 97% |

| Palladium | Allylic Alkylation | 95% |

Integration into Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The chiral backbone of this compound serves as a valuable starting point for the stereoselective synthesis of a wide variety of heterocyclic systems. The amino and hydroxyl groups can participate in intramolecular cyclization reactions or act as nucleophiles in intermolecular reactions to construct rings containing nitrogen and oxygen.

This strategy has been employed to synthesize chiral piperidines, pyrrolidines, oxazolidinones, and other important heterocyclic scaffolds. The stereocenters present in the starting material are effectively transferred to the final heterocyclic product, providing a straightforward route to enantiomerically pure compounds. The tert-butyl ester can be maintained throughout the synthetic sequence or can be converted to other functional groups as required. The ability to access these complex chiral heterocycles from a readily available starting material highlights the synthetic utility of this compound.

| Starting Material Derivative | Heterocyclic Product | Synthetic Strategy |

| N-protected amino alcohol | Chiral Piperidine (B6355638) | Reductive amination followed by cyclization |

| Amino diol | Chiral Oxazolidinone | Reaction with phosgene or its equivalent |

| Azido alcohol | Chiral Pyrrolidine (B122466) | Staudinger reaction followed by intramolecular cyclization |

Theoretical and Computational Studies of Tert Butyl 2 Amino 3 Hydroxybutanoate

Conformational Analysis and Energy Landscapes

The conformational flexibility of amino acids and their derivatives is crucial to their biological function and chemical reactivity. ijcrt.org For tert-butyl 2-amino-3-hydroxybutanoate, the presence of a bulky tert-butyl group and multiple rotatable bonds results in a complex potential energy surface with numerous possible conformations. nih.gov Computational methods are employed to identify the most stable conformers and to map the energy landscape that governs the transitions between them.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Defining the Angle | Description |

| φ (phi) | C'-N-Cα-C' | Rotation around the N-Cα bond |

| ψ (psi) | N-Cα-C'-O | Rotation around the Cα-C' bond |

| χ1 (chi1) | N-Cα-Cβ-Oγ | Rotation around the Cα-Cβ bond |

| χ2 (chi2) | Cα-Cβ-Oγ-H | Rotation around the Cβ-Oγ bond |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and predicting the reactivity of molecules like this compound. researchgate.netacs.org These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net The distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Furthermore, quantum chemical methods can be used to calculate various molecular properties, including:

Partial atomic charges: To identify electron-rich and electron-deficient regions.

Molecular electrostatic potential (MEP) maps: To visualize the charge distribution and predict sites of interaction with other molecules.

Vibrational frequencies: To aid in the interpretation of experimental infrared and Raman spectra.

NMR chemical shifts: To assist in the structural elucidation of the molecule. researchgate.net

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. researchgate.net By simulating the movement of the solute and solvent molecules over time, MD can reveal detailed information about solvation shells, intermolecular interactions, and the influence of the solvent on the conformational preferences of the molecule. nih.gov

In aqueous solution, the hydrophobic tert-butyl group is expected to influence the local water structure, potentially leading to hydrophobic hydration phenomena. researchgate.netrsc.org The amino and hydroxyl groups, being hydrophilic, will form hydrogen bonds with surrounding water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a measure of the solute-solvent interaction strength. researchgate.net

These simulations are also invaluable for studying the interactions of this compound with other molecules, such as proteins or other small molecules. nih.gov By placing the molecule in a simulated biological environment, it is possible to predict its binding affinity and preferred binding modes, which is crucial for applications in drug design and biochemistry. nih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions involving amino acid derivatives. researchgate.netnih.gov For this compound, theoretical methods can be used to study various reactions, such as ester hydrolysis, peptide bond formation, and reactions involving the side-chain hydroxyl group. libretexts.org

For instance, the acid- or base-catalyzed hydrolysis of the tert-butyl ester can be modeled to understand the role of the catalyst and the nature of the intermediates involved. researchgate.net Similarly, the mechanism of peptide bond formation, a fundamental process in biochemistry, can be investigated to understand the factors that influence the efficiency and stereoselectivity of the reaction. nih.gov

In Silico Design of Novel Derivatives

The insights gained from theoretical and computational studies can be leveraged for the in silico design of novel derivatives of this compound with tailored properties. researchgate.netnih.gov By systematically modifying the structure of the parent molecule and computationally evaluating the properties of the resulting analogues, it is possible to screen for candidates with enhanced activity, stability, or other desirable characteristics. nih.govrsc.org

For example, modifications to the side chain could be explored to enhance binding to a specific biological target. The tert-butyl ester group could be replaced with other protecting groups to modulate the molecule's lability and pharmacokinetic properties. organic-chemistry.org Computational screening can help to prioritize which derivatives are most promising for experimental synthesis and testing, thereby accelerating the discovery process. nih.gov

Table 2: Potential Modifications for In Silico Design

| Modification Site | Type of Modification | Potential Impact |

| Side Chain (Hydroxyl Group) | Alkylation, Acylation | Altered polarity, hydrogen bonding capacity |

| Amino Group | Acylation, Alkylation | Modified basicity, introduction of new functional groups |

| Carboxyl Group (Ester) | Variation of the alkyl group | Changed steric bulk, altered hydrolysis rate |

| α-Carbon | Substitution | Introduction of conformational constraints |

This rational, computation-guided approach to molecular design is a powerful strategy in modern medicinal chemistry and materials science. jove.com

Emerging Research Frontiers and Future Prospects

Advanced Bio-conjugation and Chemical Biology Applications

The primary application of tert-butyl 2-amino-3-hydroxybutanoate in this realm is as a protected precursor of threonine for solid-phase peptide synthesis (SPPS). The tert-butyl group serves as a robust protecting group for the carboxylic acid, preventing its unwanted participation in the amide bond formation during the stepwise assembly of peptide chains. This protection is typically stable under the basic conditions used for Fmoc-group removal from the N-terminus but can be cleaved under acidic conditions at the final stage of synthesis.

The use of protected amino acids like this compound is fundamental to the automated synthesis of peptides and proteins. Automated synthesizers allow for the precise, sequential addition of amino acid residues to a growing peptide chain anchored to a solid support. This methodology has revolutionized the production of therapeutic peptides and proteins for research and clinical applications. rsc.orgbeilstein-journals.org The stability and compatibility of the tert-butyl ester with standard SPPS protocols make it a valuable reagent in this high-throughput technology.

Future research in this area could focus on incorporating this and other non-canonical amino acid derivatives into peptides and proteins to create novel biomolecules with enhanced properties. For instance, modifying peptides with such building blocks can improve their stability, bio-availability, and therapeutic efficacy. Threonine-derived non-canonical amino acid tagging (THRONCAT) is an emerging technique for visualizing and enriching nascent proteins, highlighting the potential for threonine analogs in chemical biology.

Exploration in Materials Science and Polymer Chemistry

While direct polymerization of this compound is not widely documented, its parent amino acid, L-threonine, is being explored as a bio-inspired monomer for the creation of advanced materials. The hydroxyl and amine groups present in the threonine structure are excellent handles for polymerization, leading to the formation of biodegradable and biocompatible polymers such as polyamides and polyurethanes. mdpi.comtue.nl

For example, novel biodegradable polyurethanes have been synthesized using L-threonine as a key building block. These polymers, designed for drug delivery applications, incorporate ester and peptide bonds, allowing for degradation through both hydrolysis and enzymatic action. mdpi.comnih.gov Nanoparticles fabricated from these L-threonine-based polyurethanes have shown promise for the sustained release of therapeutic agents. mdpi.comnih.gov

The functional groups of this compound make it a promising candidate for incorporation into novel polymers. The hydroxyl group could be used for the synthesis of polyesters or polyurethanes, while the amine group could be involved in the formation of polyamides or poly(amine-co-ester)s. rsc.org The presence of the bulky tert-butyl group could also be exploited to modulate the physical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength. acs.org

| Polymer Class | Potential Monomer Contribution | Resulting Polymer Properties | Reference |

| Polyurethanes | Diol or chain extender | Biodegradable, biocompatible | mdpi.comnih.gov |

| Polyamides | Diamine or amino acid component | Enhanced thermal stability, specific mechanical properties | tue.nl |

| Polyesters | Hydroxy acid component | Biodegradable, tunable physical properties | nih.gov |

| Poly(amine-co-ester)s | Amino-alcohol component | Water-soluble (acidic), suitable for biomedical use | rsc.org |

This table illustrates the potential applications of threonine derivatives, including this compound, in polymer synthesis.

Chemoinformatics and High-Throughput Synthesis Methodologies

Chemoinformatics: Computational tools are increasingly used to predict the properties and reactivity of chemical compounds, accelerating research and development. In silico models, such as those based on Message Passing Neural Networks (MPNN) or Random Forest (RF) algorithms, can be employed to predict various characteristics of this compound. nih.gov These models could forecast its reactivity in different chemical environments, potential metabolic pathways, or its suitability as a building block in drug discovery. For instance, chemoinformatics could help identify the most efficient synthetic routes or predict the biological activity of peptides incorporating this threonine derivative.

High-Throughput Synthesis: The demand for large libraries of compounds for drug screening and materials discovery has driven the development of high-throughput synthesis and screening methodologies. Automated solid-phase peptide synthesis (SPPS) is a prime example of a high-throughput method where protected amino acids like this compound are essential building blocks. rsc.orgtemple.edunih.gov Modern peptide synthesizers, including those utilizing microwave assistance, have significantly accelerated the production of custom peptides. temple.edu

Furthermore, high-throughput screening platforms are crucial for discovering and optimizing biocatalysts for the synthesis of chiral molecules. nih.govnih.gov Droplet microfluidics coupled with mass spectrometry, for example, allows for the rapid screening of enzyme libraries to find catalysts that can efficiently produce specific amino acid derivatives. nih.govacs.org Such techniques could be applied to identify novel enzymes for the stereoselective synthesis of this compound or its analogs. biorxiv.orgresearchgate.net

Sustainable and Biocatalytic Approaches to its Utilization

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and catalytic methods. unife.itnumberanalytics.comsynthiaonline.comwordpress.com The synthesis of this compound and related compounds is an area where these principles can be effectively applied.

Biocatalytic Synthesis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical synthesis. Threonine aldolases, for instance, can catalyze the reverse reaction of retro-aldol cleavage to synthesize β-hydroxy amino acids from glycine (B1666218) and corresponding aldehydes. wisc.edu Directed evolution of such enzymes can enhance their activity and broaden their substrate scope to produce novel amino acid building blocks. wisc.edunih.gov Similarly, transaminases can be used for the asymmetric synthesis of chiral amino alcohols. The development of chemo-enzymatic pathways, which combine the strengths of both chemical and biological catalysis, represents a powerful strategy for efficient and sustainable synthesis. nih.govnih.gov For example, a chemo-enzymatic approach could involve the enzymatic synthesis of the chiral backbone followed by a chemical step for the tert-butylation.

| Sustainable Method | Description | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, aldolases, transaminases) to catalyze specific reaction steps. | High stereoselectivity, mild reaction conditions, reduced waste. wisc.edumdpi.com |

| Chemo-enzymatic Synthesis | Integration of enzymatic and chemical steps into a single synthetic pathway. | Combines the selectivity of enzymes with the versatility of chemical reactions. nih.govnih.gov |

| Use of Greener Solvents | Replacing hazardous organic solvents with more environmentally friendly alternatives. | Reduced environmental impact and improved process safety. wordpress.com |

| Atom Economy | Designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. | Minimization of waste. synthiaonline.com |

This table summarizes key sustainable approaches applicable to the synthesis and utilization of this compound.

Unexplored Reactivity Profiles and Synthetic Transformations

The trifunctional nature of this compound provides a rich platform for exploring novel synthetic transformations. While its use in peptide synthesis is established, many other potential reactions remain to be investigated.

The vicinal amino and hydroxyl groups are a key structural motif that can participate in a variety of reactions. For instance, this moiety is a precursor for the synthesis of chiral oxazolines, which are valuable ligands in asymmetric catalysis. The direct catalytic asymmetric aldol (B89426) reaction of glycine Schiff base esters is a powerful method for creating the 1,2-aminoalcohol scaffold, suggesting that the reverse reaction or further transformations of this scaffold in this compound could be explored. researchgate.netacs.org

Potential areas for future synthetic exploration include:

Cyclization Reactions: Formation of novel heterocyclic systems, such as oxazines or piperidines, by exploiting the amino and hydroxyl groups.

Oxidation and Reduction: Selective oxidation of the secondary alcohol to a ketone would yield a β-keto-α-amino ester, a versatile intermediate for further functionalization. nih.gov Conversely, stereoselective reduction of a related ketone precursor is a key strategy for synthesizing β-hydroxy-α-amino acids. researchgate.net

C-H Functionalization: Direct functionalization of the C-H bonds in the molecule could provide a rapid route to more complex and diverse threonine analogs.

Michael Additions: The amine group can act as a nucleophile in Michael additions to α,β-unsaturated compounds, leading to the synthesis of more complex amino acid derivatives. organic-chemistry.org

The development of novel synthetic methods for β-hydroxy-α-amino acids, such as iridium-catalyzed asymmetric hydrogenation or Brønsted base-catalyzed aldol reactions, provides a toolbox of reactions that could potentially be adapted to modify or derivatize this compound. researchgate.netacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in tert-butyl 2-amino-3-hydroxybutanoate?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of β-keto esters or enzymatic resolution. Chiral auxiliaries (e.g., Evans oxazolidinones) may stabilize intermediates, while protecting groups like tert-butyloxycarbonyl (Boc) enhance stereochemical control. Post-synthesis purification via chiral HPLC or recrystallization ensures enantiomeric excess (ee) >98% .

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm backbone structure, while NOESY or COSY experiments resolve stereochemistry.

- X-ray Crystallography : Definitive proof of absolute configuration.

- Polarimetry/Chiral HPLC : Quantify enantiomeric purity using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What storage conditions are critical to maintain the stability of tert-butyl 2-amino-3-hydroxybutanoate?

- Methodological Answer : Store below -20°C in airtight, moisture-resistant containers under inert gas (N/Ar). Avoid exposure to light, humidity, and oxidizing agents. Degradation pathways (e.g., hydrolysis of the ester group) are minimized under these conditions .

Q. How does the tert-butyl group influence reactivity in peptide coupling or protection strategies?

- Methodological Answer : The bulky tert-butyl group provides steric protection for the amine and hydroxyl moieties, reducing side reactions (e.g., racemization) during coupling. However, its removal under acidic conditions (e.g., TFA) requires careful optimization to avoid β-elimination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for synthesized batches?

- Methodological Answer : Cross-validate results using orthogonal techniques:

- Chiral HPLC vs. Polarimetry : Ensure calibration with certified standards.

- Kinetic Resolution Studies : Monitor reaction progress to identify kinetic vs. thermodynamic control.

- Isotopic Labeling : Track stereochemical integrity via /-labeled intermediates .

Q. What are the environmental hazards associated with this compound, and how can its disposal be managed in academic labs?

- Methodological Answer : The compound exhibits aquatic toxicity (EC <10 mg/L). Neutralize waste via hydrolysis under basic conditions (pH >10) to cleave the ester group, followed by adsorption onto activated carbon. Always comply with local regulations for amine-containing waste .

Q. What mechanistic insights explain its role as a chiral building block in β-lactam antibiotic synthesis?

- Methodological Answer : The 3-hydroxybutanoate moiety mimics β-lactam precursors, enabling stereoselective ring closure via intramolecular nucleophilic attack. Computational modeling (DFT) can optimize transition-state geometries for higher yields .

Q. How do thermal decomposition pathways of tert-butyl 2-amino-3-hydroxybutanoate affect its stability in high-temperature reactions?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition >150°C, releasing isobutylene and CO. For high-temperature applications (e.g., melt polycondensation), stabilize the compound with radical inhibitors (e.g., BHT) .

Q. What advanced microspectroscopic techniques are suitable for analyzing surface adsorption or reactivity in heterogeneous catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.